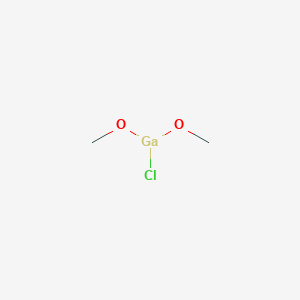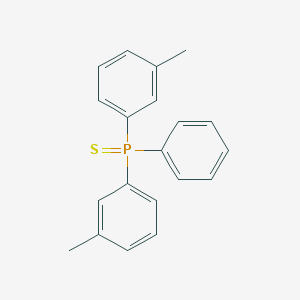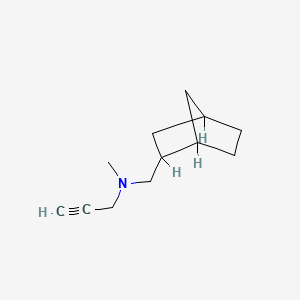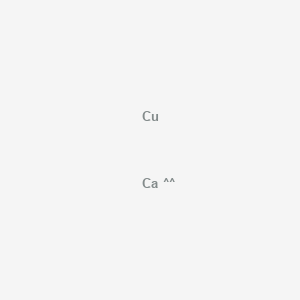
Calcium;copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium copper titanate, also known as CaCu₃Ti₄O₁₂, is a fascinating intermetallic compound that belongs to the family of titanates. This compound exhibits unique properties due to its complex crystal structure, which contributes to its distinctive characteristics. Calcium copper titanate is known for its remarkable electrical and dielectric properties, making it a subject of intense research in the field of materials science .
Vorbereitungsmethoden
The synthesis of calcium copper titanate involves the careful combination of calcium, copper, and titanium compounds under specific conditions. The most common method for producing this intermetallic compound is through solid-state reactions, where powders of the respective metal oxides or carbonates are mixed and heated at elevated temperatures . Another method involves the molten salt-assisted technique, which allows for the preparation of nano-sized calcium copper titanate with enhanced dielectric properties .
Analyse Chemischer Reaktionen
Calcium copper titanate undergoes various chemical reactions, including precipitation and displacement reactions. For example, calcium can displace copper from a copper sulfate solution to create calcium sulfate and copper . Additionally, calcium ions can influence the corrosion reaction of copper in drinking water, affecting the release of corrosion by-products . These reactions are typically carried out under specific conditions, such as varying concentrations of reagents and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
Calcium copper titanate has a wide range of scientific research applications due to its unique properties. In the field of electronics, it is used in the development of capacitors and sensors due to its high dielectric constant and ferroelectric behavior . Additionally, calcium copper titanate is used in the fabrication of high dielectric constant functional ceramic-polymer composites, which have prospective applications in high-frequency regions .
Wirkmechanismus
The mechanism of action of calcium copper titanate is closely related to its crystal structure and the ability of the titanium and copper ions to undergo displacements within the lattice. This arrangement imparts unique electronic and dielectric properties to the material, allowing it to switch between polarization states when subjected to an external electric field . The ferroelectric nature of calcium copper titanate is a result of the displacements of titanium and copper ions within the crystal lattice.
Vergleich Mit ähnlichen Verbindungen
Calcium copper titanate can be compared with other titanates and perovskite oxide ceramics, such as barium titanate and strontium titanate. These compounds also exhibit interesting electrical and dielectric properties but differ in their specific applications and characteristics. For example, barium titanate is widely used in capacitors and piezoelectric devices, while strontium titanate is known for its optical properties . Calcium copper titanate stands out due to its colossal dielectric constant and unique ferroelectric behavior .
Eigenschaften
CAS-Nummer |
12431-68-4 |
|---|---|
Molekularformel |
CaCu |
Molekulargewicht |
103.62 g/mol |
IUPAC-Name |
calcium;copper |
InChI |
InChI=1S/Ca.Cu |
InChI-Schlüssel |
HAUBPZADNMBYMB-UHFFFAOYSA-N |
Kanonische SMILES |
[Ca].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


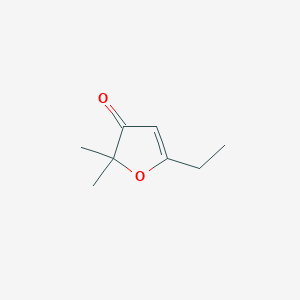
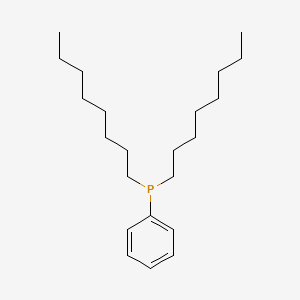
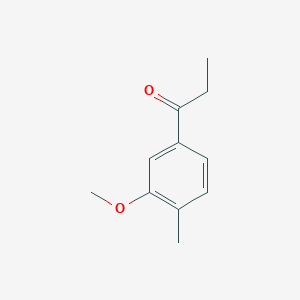


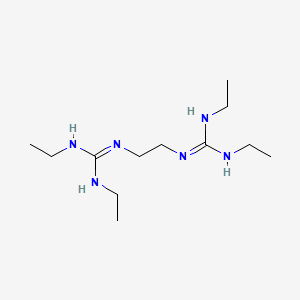
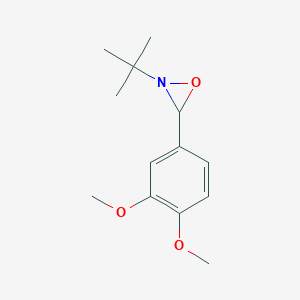
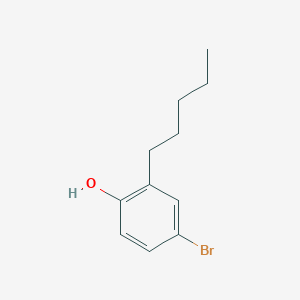
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
